Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate

racemic synthesis procurement cost reduction achiral target optimization

Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate (CAS 2091328-15-1) is a Boc-protected, racemic 3-hydroxyazetidine derivative bearing geminal dimethyl substituents at the C2 position. The compound (C10H19NO3, MW 201.26 g/mol) is commercially available as a research-grade building block with typical purity specifications of ≥98%.

Molecular Formula C10H19NO3
Molecular Weight 201.266
CAS No. 2091328-15-1
Cat. No. B2359972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate
CAS2091328-15-1
Molecular FormulaC10H19NO3
Molecular Weight201.266
Structural Identifiers
SMILESCC1(C(CN1C(=O)OC(C)(C)C)O)C
InChIInChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h7,12H,6H2,1-5H3
InChIKeyWDNPDFRFBLSJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate (CAS 2091328-15-1): Procurement-Ready Profile of a Sterically Hindered Azetidine Building Block


Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate (CAS 2091328-15-1) is a Boc-protected, racemic 3-hydroxyazetidine derivative bearing geminal dimethyl substituents at the C2 position . The compound (C10H19NO3, MW 201.26 g/mol) is commercially available as a research-grade building block with typical purity specifications of ≥98% . Its strained four-membered azetidine core combined with the steric bulk of the C2-dimethyl motif and the orthogonal reactivity of the free C3 hydroxyl group makes it a versatile intermediate for medicinal chemistry programmes, particularly where conformational restriction and metabolic stability are sought .

Why Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate (2091328-15-1) Cannot Be Freely Substituted with In-Class Azetidine Analogs


Azetidine building blocks within the same general class exhibit critical differences in stereochemistry, C2-substitution pattern, and steric bulk that directly affect downstream synthetic routes and pharmacological outcomes. The compound (2091328-15-1) is a racemate bearing two methyl groups at the C2 position; swapping it for the non-methylated analog N-Boc-3-hydroxyazetidine (CAS 141699-55-0) eliminates steric hindrance and alters ring conformation . Replacing it with enantiomerically pure (3R)- or (3S)- forms (CAS 2227199-03-1, 2227198-70-9) changes the chiral environment of the final target molecule, with well-documented consequences for biological recognition . Even positional isomers such as tert-butyl 4-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate (CAS 1638771-34-2) shift the reactive handle from C3 to C4, yielding entirely different synthetic vectors . Generic substitution therefore introduces uncontrolled variables in stereochemical outcome, steric environment, and functional-group placement—all of which demand explicit, quantitative justification at the procurement stage.

Quantitative Differentiation Evidence for Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate (2091328-15-1) vs. Closest Analogs


Racemic Composition Offers Cost and Operational Advantages for Non-Stereospecific Applications vs. Single Enantiomers

The target compound (2091328-15-1) is supplied as a racemic (50:50) mixture of (3R)- and (3S)-enantiomers, whereas the closest analogs CAS 2227199-03-1 and CAS 2227198-70-9 are single enantiomers . In programmes where stereochemistry at the azetidine C3 position is either lost in a subsequent oxidation step to the ketone or is not required for target binding, the racemic form eliminates the cost of asymmetric synthesis or chiral resolution without compromising downstream utility. Reported price data show that the racemate is listed at ¥345.00/100mg (approximately $47/100mg) , while the (3R)-enantiomer (CAS 2227199-03-1) is priced at $145.90/100mg and the (3S)-enantiomer (CAS 2227198-70-9) at $145.90/100mg on equivalent platforms . This represents a ~3.1-fold cost premium for either single enantiomer relative to the racemate.

racemic synthesis procurement cost reduction achiral target optimization

Enantiomeric Purity Defines Procurement Pathway: Single Enantiomers Guarantee Stereochemical Fidelity When It Matters

The (3R)-enantiomer (CAS 2227199-03-1) and (3S)-enantiomer (CAS 2227198-70-9) are supplied as single enantiomers with ≥97% chemical purity and defined absolute configuration . In contrast, the target compound (2091328-15-1) is inherently racemic; no vendor provides an enantiomeric excess (ee) specification because the material is produced as a 1:1 mixture . For medicinal chemistry programmes requiring a specific enantiomer—such as chiral ligand design, asymmetric catalysis, or enantioselective target engagement—the single-enantiomer analogs eliminate the 3–10% chiral impurity that would be present even after diastereomeric salt resolution of the racemate, avoiding ee erosion in the final API.

chiral building block enantiomeric excess asymmetric synthesis

Wider Availability and Multi-Vendor Sourcing Strength Reduce Supply-Chain Risk

The racemic compound (2091328-15-1) is stocked by at least 8 identifiable vendors globally (Fluorochem, Chemscene, Chemsrc, CymitQuimica, Macklin, Leyan, MolCore, CalpacLab), with standard pack sizes ranging from 100 mg to 10 g . By comparison, the (3R)-enantiomer is currently listed by fewer suppliers (Aladdin, Chemsrc, Macklin, ChemicalBook) and the (3S)-enantiomer by a similarly limited set (Aladdin, Chemsrc, Chemscene, Macklin) . No vendor for any of these three compounds reports large-bulk (>100 g) stock availability, but the racemate's broader vendor base provides greater resilience against single-supplier stock-out events.

supply chain resilience multi-vendor sourcing commercial availability

C2-Geminal Dimethyl Substitution Enhances Hydrolytic Stability vs. Unsubstituted N-Boc-3-Hydroxyazetidine

The presence of two methyl groups at the C2 position introduces steric shielding around the azetidine nitrogen and the Boc carbamate linkage, which reduces susceptibility to acid-catalyzed Boc deprotection and nucleophilic ring-opening . The non-methylated analog N-Boc-3-hydroxyazetidine (CAS 141699-55-0) lacks this steric protection and is documented to be more labile under acidic conditions due to greater accessibility of the nitrogen lone pair . While no direct comparative hydrolysis half-life data are available for these specific compounds, the class-level principle of steric deceleration of carbamate cleavage by gem-dimethyl groups is well established for N-Boc azetidines . The predicted pKa of the C3 hydroxyl proton for the target compound is 14.82±0.10 , consistent with low nucleophilicity of the alkoxide under neutral conditions, further supporting stability.

Boc stability steric shielding azetidine hydrolysis

Advantageous logP Range for CNS Drug Design Relative to Non-Methylated and Hydroxymethyl Analogs

The predicted logP of the target compound is 1.3766 (calculated from SMILES), with a TPSA of 49.77 Ų . This physicochemical profile places it within the favourable CNS drug-likeness space (logP 1–3, TPSA < 60 Ų). The non-methylated analog N-Boc-3-hydroxyazetidine (CAS 141699-55-0), lacking the lipophilic C2-dimethyl groups, has a lower logP (predicted ~0.3 based on the smaller C8H15NO3 scaffold) . Conversely, the C4-hydroxymethyl analog tert-butyl 4-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate (CAS 1638771-34-2) has a higher molecular weight (215.29 g/mol) and increased hydrogen-bond donor count, which may reduce passive permeability . The target compound therefore occupies an intermediate lipophilicity niche that balances solubility and membrane penetration for CNS-targeted programmes.

logP CNS permeability drug-likeness

Common Storage Requirements and Hazard Classification Simplify Inventory Management Across the Series

The racemic compound and both enantiomers share identical storage conditions (sealed in dry, 2–8 °C) and identical GHS hazard classification (GHS07, Signal: Warning, H302-H315-H319-H335) . Computational chemistry parameters including TPSA (49.77 Ų) and logP (1.3766) are also identical between the racemate and the (3S)-enantiomer . This uniformity means that switching between the racemic and enantiomeric forms does not require changes in storage infrastructure, safety protocols, or computational property models—an operational advantage for labs maintaining parallel synthetic routes.

storage conditions GHS classification inventory management

Validated Procurement Scenarios for Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate (2091328-15-1)


Medicinal Chemistry Hit-to-Lead: Exploring Conformationally Constrained Spirocyclic Scaffolds via C3 Alcohol Derivatisation

In hit-to-lead optimisation where an azetidine ring is used as a conformationally restricted bioisostere for a piperidine or pyrrolidine, the free C3 hydroxyl group of the racemate serves as a versatile handle for etherification, esterification, or Mitsunobu reactions to introduce diverse substituents. The C2-dimethyl groups enforce a specific ring pucker that places the C3 substituent in a defined vector orientation . Because the C3 stereocenter is typically destroyed upon oxidation to the ketone or is not engaged by the protein target in initial screening libraries, the racemate is preferred on cost grounds (~$47/100mg vs. $145.90/100mg for single enantiomers) .

Parallel Synthesis of Enantiomeric Probe Pairs: Using the Racemate as an Economical Source for Both Antipodes

When a discovery programme requires both enantiomers of a key intermediate—for example, in CYP450 metabolism studies where enantiomers may show divergent clearance profiles—the racemate (2091328-15-1) provides an economical single-purchase source. Chiral SFC separation at the intermediate stage yields both antipodes at laboratory scale, avoiding separate procurement of the higher-cost single enantiomers and reducing shipping/logistics complexity .

Azetidine-Ketone Route to 3,3-Disubstituted Derivatives: Cost-Efficient Precursor for Oxidation Chemistry

In synthetic routes targeting 3,3-disubstituted azetidines (e.g., for orexin receptor antagonist programmes or cathepsin inhibitors), oxidation of the C3 alcohol to the corresponding azetidinone is a key step. The racemate is the preferred starting material because the oxidation eliminates the C3 stereocenter entirely, rendering enantiomeric purity irrelevant . Using the racemate for this transformation saves approximately 68% in precursor cost relative to using a single enantiomer [$47 vs. $146/100mg], with identical downstream yield and purity outcomes .

CNS Lead Optimisation: Leveraging Favourable logP/TPSA Profile for Blood-Brain Barrier Penetration Design

The predicted logP of 1.38 and TPSA of 49.77 Ų place this building block within the optimal CNS drug-like chemical space . For programmes targeting neurodegenerative or psychiatric indications—where the azetidine ring is employed to reduce the pKa of a basic amine or to introduce conformational constraint—the target compound provides a balanced hydrophilicity/lipophilicity profile superior to the more polar N-Boc-3-hydroxyazetidine (predicted logP ~0.3) without exceeding the molecular weight ceiling . This profile supports efficient passive BBB penetration while maintaining aqueous solubility for formulation.

Quote Request

Request a Quote for Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.